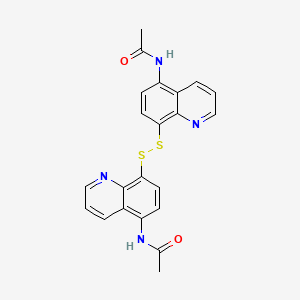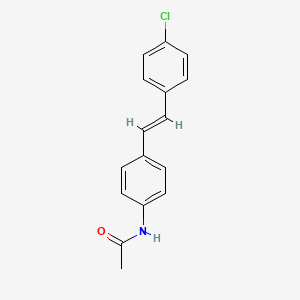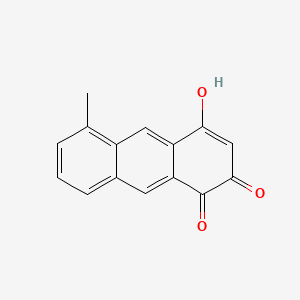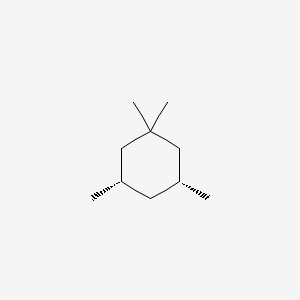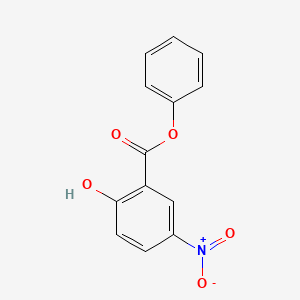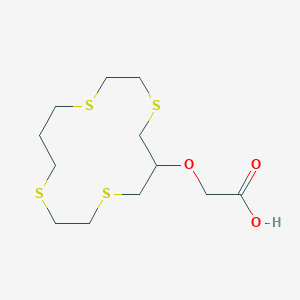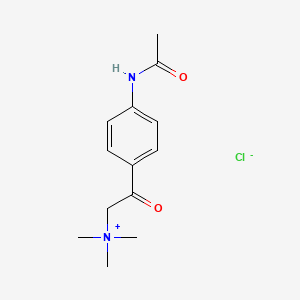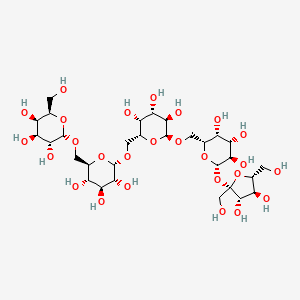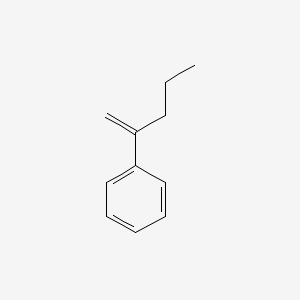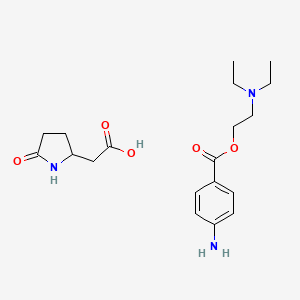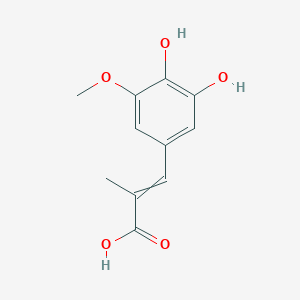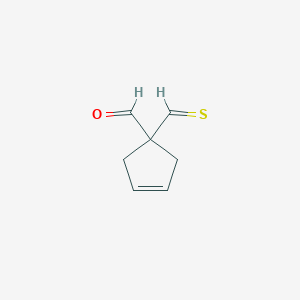
1-Methanethioylcyclopent-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanethioylcyclopent-3-ene-1-carbaldehyde is a chemical compound characterized by a cyclopentene ring substituted with a methanethioyl group and an aldehyde group
Preparation Methods
The synthesis of 1-Methanethioylcyclopent-3-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another approach involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and aromatic amines under reflux conditions in acetic acid .
Chemical Reactions Analysis
1-Methanethioylcyclopent-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methanethioyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1-Methanethioylcyclopent-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methanethioylcyclopent-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methanethioyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-Methanethioylcyclopent-3-ene-1-carbaldehyde can be compared with other similar compounds, such as cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the methanethioyl and aldehyde groups in this compound distinguishes it from these related compounds .
Properties
Molecular Formula |
C7H8OS |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
1-methanethioylcyclopent-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c8-5-7(6-9)3-1-2-4-7/h1-2,5-6H,3-4H2 |
InChI Key |
BEHUOCVZQNMIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C=O)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


